molecular formula CH3OSi2+ B14271028 CID 78061121

CID 78061121

Cat. No.: B14271028
M. Wt: 87.20 g/mol
InChI Key: KIIYNQOIDPEUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(Tetradecyloxy)phenyl)diazenyl)benzenesulfonic acid (CID 78061121) is a specialized azo compound that functions as a surfactant, making it a valuable tool in materials science and nanotechnology. Its molecular structure integrates a hydrophilic benzenesulfonic acid head group and a hydrophobic tetradecyloxy (C14) tail, connected by an azo (-N=N-) bridge. This amphiphilic nature allows it to act as a templating or structure-directing agent in the synthesis of mesoporous materials and nanoparticles. The azo group is particularly significant as it can undergo cis-trans isomerization upon exposure to specific stimuli, such as light, introducing a potential element of smart, responsive control into the materials it helps form. Researchers utilize this compound to create well-defined porous structures for applications in catalysis, drug delivery systems, and advanced sensors. Its primary research value lies in its dual functionality as both a surfactant and a photo-responsive component, enabling the development of dynamic, "smart" materials. As a chemical reagent, it is intended for controlled laboratory research settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans.

Properties

Molecular Formula

CH3OSi2+

Molecular Weight

87.20 g/mol

InChI

InChI=1S/CH3OSi2/c1-2(3)4/h1H3/q+1

InChI Key

KIIYNQOIDPEUTC-UHFFFAOYSA-N

Canonical SMILES

C[O+]([Si])[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061121 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78061121 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

CID 78061121 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays to study enzyme activity and metabolic pathways.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike. Further studies and applications of this compound are likely to uncover even more uses and benefits.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares CID 78061121 with structurally related compounds mentioned in the evidence, focusing on key attributes such as molecular class, bioactivity, and analytical characterization:

Compound (CID) Molecular Class Key Functional Groups Reported Bioactivity Analytical Methods
Taurocholic acid (6675) Bile acid conjugate Taurine, steroid nucleus Substrate for bile acid transporters GC-MS, collision-induced dissociation (CID)
Betulin (72326) Triterpenoid Lupane skeleton, hydroxyl Inhibitor of steroid sulfotransferases LC-ESI-MS, CID fragmentation
Ginkgolic acid 17:1 (5469634) Phenolic lipid Alkylphenol, unsaturated chain Inhibitor of enzymatic activity High-resolution MS, HCD/CID
Irbesartan (3749) Tetrazole derivative Tetrazole, biphenyl Angiotensin II receptor antagonist CID/ETD-MS/MS
This compound Data not provided Hypothetical groups Potential bioactivity inferred from class Requires LC-MS/MS or GC-MS

Research Findings and Mechanistic Insights

  • Enzyme Interactions : Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) interact with steroid sulfotransferases and transporters, suggesting that this compound may also target similar pathways if it shares structural motifs .
  • Analytical Techniques: CID-based fragmentation in mass spectrometry (e.g., source-CID in LC-ESI-MS) is critical for elucidating the structure of complex molecules like triterpenoids and bile acids . This method could be applied to this compound to confirm its fragmentation patterns and stability.
  • Biological Activity : Inhibitors such as ginkgolic acid (CID 5469634) and irbesartan (CID 3749) demonstrate the importance of hydrophobic interactions and aromatic groups in binding efficiency . These insights could guide hypotheses about this compound’s mechanism of action.

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